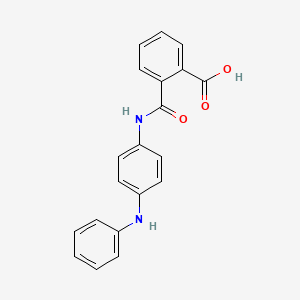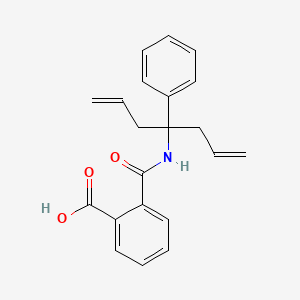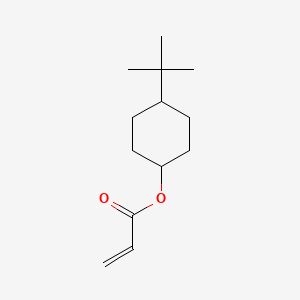
Ethyl propyl sulfide
Descripción general
Descripción
Ethyl propyl sulfide is a chemical compound with the formula C5H12S . It is also known by other names such as 1-(ethylsulfanyl)propane and Ethyl n-propyl sulfide .
Synthesis Analysis
The synthesis of sulfides like this compound typically involves the alkylation of thiols . Alkylating agents can include alkyl halides, epoxides, aziridines, and Michael acceptors .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 17 bonds, including 5 non-H bonds, 3 rotatable bonds, and 1 sulfide .Chemical Reactions Analysis
Sulfides are the sulfur analogs of ethers. They undergo reactions with a primary or secondary alkyl halide to give a sulfide, occurring by an SN2 mechanism .Physical and Chemical Properties Analysis
The molecular weight of this compound is 104.214 g/mol . The C-S-C angle in sulfides approaches 90°, and the C-S bonds are about 180 pm .Aplicaciones Científicas De Investigación
Vibrational Spectra and Molecular Conformations
Vibrational Spectra Analysis : Ethyl propyl sulfide, along with other sulfides like diethyl sulfide and butyl methyl sulfide, has been studied for its vibrational spectra in various states (gaseous, liquid, glassy, and crystalline). These studies involve measuring Raman and infrared spectra and calculating normal vibration frequencies. These analyses help understand the molecular structure and behavior of this compound under different conditions (Ohta et al., 1977).
Molecular Conformations and Rotational Isomerism : Research on this compound also includes the study of its molecular conformations and rotational isomerism. The stability of various conformations in different states, such as liquid and crystalline, has been a focus, providing insights into the molecular dynamics and stability of this compound and similar compounds (M. Ohsaku, 1975).
Environmental Applications
Air Quality Monitoring : this compound has been studied in the context of monitoring air quality, especially in sewage management areas. Its concentration, along with other volatile organic sulfur compounds, is measured to assess air quality and environmental impact. This is crucial for understanding and managing the emissions of these compounds in industrial and urban settings (Ras, Borrull & Marcé, 2008).
Emission Control in Sewage Treatment Plants : The measurement of volatile organic sulfur compounds, including this compound, in sewage treatment plants is essential for environmental monitoring and emission control. Advanced techniques like solid-phase microextraction and gas chromatography are used for this purpose (Ras, Marcé & Borrull, 2008).
Chemical and Physical Properties
Bond Dissociation and Molecular Structure : The study of bond dissociation energies in compounds related to this compound provides valuable information on their chemical properties and stability. This research is vital for applications in chemical synthesis and materials science (VisserdeS., KoningdeL. & Nibbering, 1996).
Molecular Interactions and Absorption Studies : The absorption of this compound in various mediums, such as in the case of eggs, highlights its chemical interaction properties. This type of research is important for understanding how such compounds behave in biological and environmental systems (Leod & Cave, 1977).
Safety and Hazards
Direcciones Futuras
While specific future directions for Ethyl propyl sulfide are not mentioned in the search results, sulfides in general play significant roles in various fields, including environmental science, food and beverage industry, and biochemistry . Their study and application will continue to be an important area of research.
Mecanismo De Acción
Target of Action
Ethyl propyl sulfide, also known as Ethyl n-propyl sulfide, is a volatile organic compound
Mode of Action
It is known that alkyl halides can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an electron-rich species, attacks an electrophilic carbon, leading to the substitution of the halide group
Biochemical Pathways
It’s known that volatile organic compounds can have an impact on carbohydrate metabolism and amino metabolism
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds. For example, the rate of reactions involving volatile organic compounds can be influenced by temperature .
Análisis Bioquímico
Biochemical Properties
Ethyl propyl sulfide plays a significant role in biochemical reactions, particularly in the context of organic geochemistry and hydrothermal environments . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as a substrate for certain sulfur-metabolizing enzymes, facilitating the transformation of sulfur compounds in biological systems. The interactions between this compound and these biomolecules are primarily based on the nucleophilic properties of the sulfur atom, which can form covalent bonds with electrophilic centers in enzymes and proteins.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as heat, light, and oxidative agents. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for its use in biochemical research and applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhancing metabolic activity and promoting cellular health. At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as sulfur transferases and oxidases, which facilitate its transformation into other sulfur-containing compounds. These metabolic pathways are crucial for maintaining the balance of sulfur compounds within the cell and ensuring proper cellular function. This compound can also affect metabolite levels by influencing the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within the cell. The distribution of this compound can affect its activity and function, as it needs to reach specific cellular compartments to exert its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can participate in sulfur metabolism and energy production. The subcellular localization of this compound is crucial for its role in cellular processes and biochemical reactions .
Propiedades
IUPAC Name |
1-ethylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-3-5-6-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDDFDQTSXYYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041958 | |
| Record name | Ethyl propyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4110-50-3 | |
| Record name | Ethyl propyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4110-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl propyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl propyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl propyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl propyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PROPYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FK48S87VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different structural conformations of Ethyl Propyl Sulfide and how do they impact its properties?
A1: this compound exhibits various rotational isomers due to the rotation around its S-C and C-C bonds. Research indicates that the gauche conformation, where the dihedral angle around the S-C bond is approximately 60 degrees, is more stable than the trans conformation in the liquid state []. Additionally, the gauche conformation around the C-C bond adjacent to the S-C bond shows comparable stability to the trans conformation []. These conformational preferences influence the molecule's vibrational spectra and ultimately its physical and chemical properties.
Q2: How can this compound be detected in complex mixtures, especially in the context of chemical warfare agent identification?
A2: While traditional methods like GC-MS can struggle with unambiguous identification in complex mixtures, combining experimental and theoretical data offers a more robust approach. A study demonstrated the successful identification of this compound within a mixture also containing potential chemical warfare agent simulants []. This method, termed Density Functional Theory and Spectroscopy Integrated Identification Method (D-SIIM), leverages GC-MS data alongside NMR, IR spectroscopy, and DFT-calculated NMR/IR predictions []. By comparing the experimental data with the theoretical predictions, researchers can more confidently confirm or exclude the presence of this compound even in challenging sample matrices.
Q3: How does the understanding of this compound's conformational behavior contribute to broader scientific knowledge?
A3: Analyzing the conformational preferences of this compound provides valuable insights into the factors governing molecular stability, particularly the role of repulsive forces between non-bonded hydrogen atoms []. This knowledge contributes to a deeper understanding of molecular mechanics and aids in predicting the behavior and properties of other similar organic molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)


![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)
![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)
![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![3-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1361321.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)
![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)

